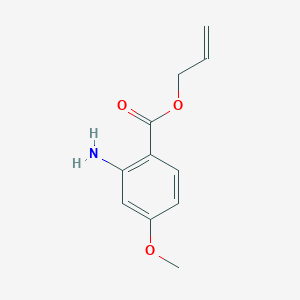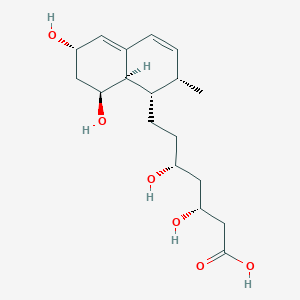![molecular formula C16H16O B118076 Racemic-4-hydroxy[2,2]paracyclophane CAS No. 157018-15-0](/img/structure/B118076.png)
Racemic-4-hydroxy[2,2]paracyclophane
Descripción general
Descripción
Racemic-4-hydroxy[2,2]paracyclophane is a chemical compound with the molecular formula C16H16O . It has been used in various studies and applications due to its unique properties .
Synthesis Analysis
The synthesis of Racemic-4-hydroxy[2,2]paracyclophane involves the resolution of racemic (R, S)-4-formyl-5-hydroxy [2.2]paracyclophane (FHPC) into enantiomers via its Schiff’s base with (S)- and ®-α-phenylethylamine (α-PEAM). The absolute configuration was determined by an X-ray diffraction structural study .
Molecular Structure Analysis
The molecular structure of Racemic-4-hydroxy[2,2]paracyclophane is characterized by a molecular weight of 224.303 g/mol. More detailed information about its structure can be obtained through advanced analytical techniques .
Chemical Reactions Analysis
Racemic-4-hydroxy[2,2]paracyclophane has been involved in various chemical reactions. For instance, a method for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane by means of a chiral isothiourea-catalyzed acylation with isobutyric anhydride has been reported .
Physical And Chemical Properties Analysis
Racemic-4-hydroxy[2,2]paracyclophane shares identical physical properties with its enantiomers, such as solubility and melting point . More detailed information about its physical and chemical properties can be obtained from specialized databases .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Racemic-4-hydroxy[2,2]paracyclophane-based ligands can facilitate selective transformation of prochiral or racemic substances into enantiopure products . They are becoming an important new tool-box in asymmetric synthesis, employed in a variety of synthetic venues such as new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines and many more .
Materials Science
From a material perspective, Racemic-4-hydroxy[2,2]paracyclophane can be incorporated into conjugated polymeric systems for chiroptical and optoelectronic properties . They find broad applications in materials science, for instance, in functionalized parylene polymer coatings .
Bio-Science
Racemic-4-hydroxy[2,2]paracyclophane also finds applications in bio-science. For example, they can be used in gold-based cytostatics .
Surface-Mounted Chiral MOF Thin Films
Racemic-4-hydroxy[2,2]paracyclophane can be used in surface-mounted chiral MOF thin films for selective adsorption .
Fluorescent Dyes
The [2,2]paracyclophane ring, which is a part of Racemic-4-hydroxy[2,2]paracyclophane, has attracted extensive attention due to its features of providing not only chirality and electron-donating ability but also steric hindrance, which reduces intermolecular π–π stacking interactions and thereby improves the fluorescence properties of dyes .
Fluorescence Detection and CPL Modulation
The application of the [2,2]paracyclophane ring in improving the photophysical properties of fluorescent dyes is still limited, and new molecular design strategies are still required. This review summarizes and promotes the application of [2,2]paracyclophane in fluorescent dye design, fluorescence detection, and CPL modulation .
Mecanismo De Acción
Target of Action
Racemic-4-hydroxy[2,2]paracyclophane is a planar chiral molecule . Its primary targets are the enzymes involved in the catalysis of acylation reactions . These enzymes play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.
Mode of Action
The compound interacts with its targets through a chiral isothiourea-catalyzed acylation process . This interaction results in the kinetic resolution of the racemic mixture, providing a novel entry to obtain this interesting planar chiral motive in an enantioenriched manner .
Biochemical Pathways
The affected biochemical pathways primarily involve the transformation of prochiral or racemic substances into enantiopure products . The compound’s action on these pathways leads to the production of new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl, and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines, and many more .
Result of Action
The molecular and cellular effects of Racemic-4-hydroxy[2,2]paracyclophane’s action include the formation of both ortho- and para-hydroxy [2,2]paracyclophanylglyoxylic acids . In the presence of TiCl4, there is quantitative formation of 2,3-dioxo-2,3-dihydrofurano [4,5-d] [2.2]paracyclophane .
Action Environment
The action, efficacy, and stability of Racemic-4-hydroxy[2,2]paracyclophane can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as TiCl4, can significantly alter the compound’s mode of action . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical substances.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZTZSDXOCMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-4-hydroxy[2,2]paracyclophane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)










